4,6-Dimethyl-1,3,2-dioxathiane 2-oxide
Description
4,6-Dimethyl-1,3,2-dioxathiane 2-oxide is a sulfur-containing heterocyclic compound characterized by a six-membered dioxathiane ring with methyl substituents at the 4- and 6-positions and a sulfoxide group (-SO-) at the 2-position. Such compounds are often studied as electrolyte additives in lithium-ion batteries or intermediates in organic synthesis due to their electron-deficient sulfur centers and tunable steric effects .
Properties
CAS No. |
4727-93-9 |
|---|---|
Molecular Formula |
C5H10O3S |
Molecular Weight |
150.20 g/mol |
IUPAC Name |
4,6-dimethyl-1,3,2-dioxathiane 2-oxide |
InChI |
InChI=1S/C5H10O3S/c1-4-3-5(2)8-9(6)7-4/h4-5H,3H2,1-2H3 |
InChI Key |
USNQMYYMYHSTGH-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC(OS(=O)O1)C |
Origin of Product |
United States |
Preparation Methods
The synthesis of 4,6-Dimethyl-1,3,2-dioxathiane 2-oxide typically involves the reaction of dimethyl sulfoxide (DMSO) with an appropriate diol under acidic conditions. The reaction proceeds through the formation of an intermediate sulfonium ion, which then undergoes cyclization to form the dioxathiane ring. Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity .
Chemical Reactions Analysis
4,6-Dimethyl-1,3,2-dioxathiane 2-oxide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert it into corresponding sulfides.
Substitution: It can undergo nucleophilic substitution reactions, where the oxygen atoms in the dioxathiane ring are replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and thiols
Scientific Research Applications
4,6-Dimethyl-1,3,2-dioxathiane 2-oxide has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of sulfur-containing heterocycles.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and as a stabilizer in certain formulations
Mechanism of Action
The mechanism of action of 4,6-Dimethyl-1,3,2-dioxathiane 2-oxide involves its interaction with various molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites on biomolecules. This interaction can lead to the formation of covalent bonds, altering the structure and function of the target molecules. The pathways involved in these reactions are complex and depend on the specific context in which the compound is used .
Comparison with Similar Compounds
Structural and Functional Analysis
- Substituent Effects: Methyl Groups: Increasing methyl substitution (e.g., 4,4,6,6-tetramethyl vs. unsubstituted) enhances steric bulk, which can improve thermal stability and solubility in non-polar solvents. However, excessive substitution may hinder ion transport in electrolyte applications .
- Oxidation State :
Application Contexts
- Electrolyte Additives : Unsubstituted trimethylene sulfite (CAS 4176-55-0) is widely used in lithium-ion batteries to improve low-temperature performance and prevent solvent co-intercalation into graphite electrodes. Methyl-substituted analogs (e.g., 4,4,6,6-tetramethyl) are less common in this role due to reduced ionic conductivity .
- Pharmaceutical Intermediates : Highly substituted derivatives like 4,4,6,6-tetramethyl-1,3,2-dioxathiane 2-oxide are favored in drug synthesis for their stability and ease of functionalization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
